2-(5-{4-[(4-Bromophenyl)sulfonyl]piperazin-1-yl}-2-nitrophenyl)-1,2,3,4-tetrahydroisoquinoline
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Overview
Description
2-(5-{4-[(4-Bromophenyl)sulfonyl]piperazin-1-yl}-2-nitrophenyl)-1,2,3,4-tetrahydroisoquinoline is a complex organic compound that features a tetrahydroisoquinoline core with various functional groups attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-{4-[(4-Bromophenyl)sulfonyl]piperazin-1-yl}-2-nitrophenyl)-1,2,3,4-tetrahydroisoquinoline typically involves multiple steps, including the formation of the tetrahydroisoquinoline core and subsequent functionalization. One common method involves the use of Suzuki-Miyaura coupling reactions to introduce the bromophenyl and sulfonyl groups . The reaction conditions often require palladium catalysts and boron reagents under mild conditions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the Suzuki-Miyaura coupling and other key steps to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(5-{4-[(4-Bromophenyl)sulfonyl]piperazin-1-yl}-2-nitrophenyl)-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under appropriate conditions.
Reduction: The bromophenyl group can be involved in reduction reactions.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, sodium borohydride for reductions, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions on the piperazine ring could introduce various functional groups.
Scientific Research Applications
2-(5-{4-[(4-Bromophenyl)sulfonyl]piperazin-1-yl}-2-nitrophenyl)-1,2,3,4-tetrahydroisoquinoline has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial and anticancer agent.
Biology: The compound’s interactions with biological targets are of interest for drug development.
Mechanism of Action
The mechanism of action for this compound involves its interaction with specific molecular targets. The piperazine ring and sulfonyl group are known to interact with various enzymes and receptors, potentially inhibiting their activity. This can lead to antimicrobial or anticancer effects, depending on the specific biological target .
Comparison with Similar Compounds
Similar Compounds
N-(4-(4-Bromophenyl)thiazol-2-yl)-2-chloroacetamide: Known for its antimicrobial and anticancer properties.
2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione: Exhibits antibacterial activity.
Properties
Molecular Formula |
C25H25BrN4O4S |
---|---|
Molecular Weight |
557.5 g/mol |
IUPAC Name |
2-[5-[4-(4-bromophenyl)sulfonylpiperazin-1-yl]-2-nitrophenyl]-3,4-dihydro-1H-isoquinoline |
InChI |
InChI=1S/C25H25BrN4O4S/c26-21-5-8-23(9-6-21)35(33,34)29-15-13-27(14-16-29)22-7-10-24(30(31)32)25(17-22)28-12-11-19-3-1-2-4-20(19)18-28/h1-10,17H,11-16,18H2 |
InChI Key |
ASIFMFMQNQTRCV-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C3=C(C=CC(=C3)N4CCN(CC4)S(=O)(=O)C5=CC=C(C=C5)Br)[N+](=O)[O-] |
Origin of Product |
United States |
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